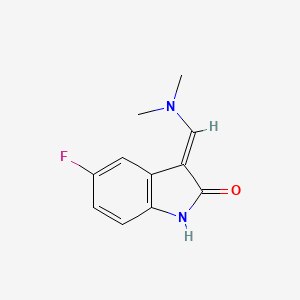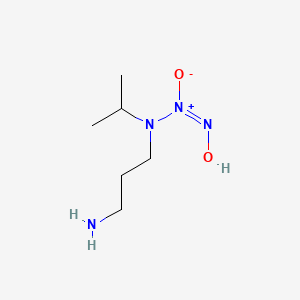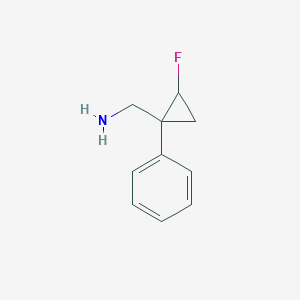-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749766.png)
[(3-methoxyphenyl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common route includes the alkylation of 3-methoxybenzylamine with a suitable pyrazole derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine: shares structural similarities with other aromatic amines and pyrazole derivatives.
(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine: can be compared to compounds like (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine and (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine.
Uniqueness
The presence of both a methoxyphenyl group and a trifluoromethyl-pyrazole moiety in (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine makes it unique. This combination can result in distinct chemical properties, such as enhanced stability and specific reactivity patterns, which are not observed in simpler analogs.
Properties
Molecular Formula |
C14H16F3N3O |
|---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C14H16F3N3O/c1-20-13(14(15,16)17)7-11(19-20)9-18-8-10-4-3-5-12(6-10)21-2/h3-7,18H,8-9H2,1-2H3 |
InChI Key |
ALUDLBHFWKDGHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CNCC2=CC(=CC=C2)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749684.png)
![(3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749692.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749702.png)

![(2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-amine](/img/structure/B11749715.png)
![(2R)-2-phenyl-2H,3H-imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11749719.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11749725.png)


![[2-(Ethenesulfonyl)ethanesulfonyl]ethene](/img/structure/B11749752.png)

![1-(butan-2-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11749755.png)
![2-Benzoyl-3-[(quinolin-8-yl)amino]prop-2-enenitrile](/img/structure/B11749759.png)
